4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline
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Overview
Description
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with 2-substituted-6-bromoquinoline-4-carboxylic acids in the presence of phosphoryl chloride . This reaction proceeds through cyclization to form the triazolothiadiazole ring fused with the quinoline moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom in the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Uniqueness
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-bromo-2-phenylquinoline is unique due to its combination of a triazolothiadiazole ring with a quinoline moiety, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .
Properties
Molecular Formula |
C25H16BrN5S |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-benzyl-6-(6-bromo-2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H16BrN5S/c26-18-11-12-21-19(14-18)20(15-22(27-21)17-9-5-2-6-10-17)24-30-31-23(28-29-25(31)32-24)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2 |
InChI Key |
VGCPAANJHOIFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=NC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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